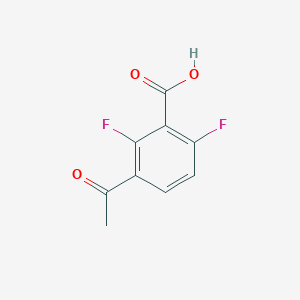

3-Acetyl-2,6-difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-2,6-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHGWYRFHKUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Acetyl 2,6 Difluorobenzoic Acid

Retrosynthetic Analysis for 3-Acetyl-2,6-difluorobenzoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bonds linking the acetyl and carboxyl groups to the aromatic ring.

Two logical retrosynthetic disconnections are:

C-C Acyl Disconnection: Breaking the bond between the acetyl group and the benzene (B151609) ring leads to a 2,6-difluorobenzoic acid synthon and an acetyl cation electrophile (CH₃CO⁺). This suggests a forward synthesis involving an electrophilic aromatic substitution, such as a Friedel-Crafts acylation.

C-C Carboxyl Disconnection: While less common for this type of molecule, disconnection of the carboxyl group could be considered, leading to 3-acetyl-1,5-difluorobenzene. However, re-introducing the carboxyl group at the correct position would be challenging.

A more plausible approach derived from the first disconnection involves functional group interconversion (FGI). For instance, the acetyl group could be derived from a nitro group, which is a common strategy in aromatic chemistry. This leads to a key intermediate, 2,6-Difluoro-3-nitrobenzoic acid. This intermediate can be traced back to the readily available starting material, 2,6-Difluorobenzoic acid.

Approaches from 2,6-Difluorobenzoic Acid Precursors

The most direct synthetic strategies for this compound commence with 2,6-Difluorobenzoic acid, a commercially available compound. googleapis.comnih.govsigmaaldrich.com The primary challenge lies in introducing the acetyl group at the C-3 position with high regioselectivity.

Achieving functionalization specifically at the C-3 position of 2,6-difluorobenzoic acid requires overcoming the directing effects of the two fluorine atoms and the carboxylic acid group.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chemicalbook.comprepchem.com In this reaction, a directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to a nearby ortho position. chemicalbook.commasterorganicchemistry.com

In the case of 2,6-difluorobenzoic acid, the carboxylic acid group (after deprotonation to the carboxylate by the organolithium base) is a potent DMG. reddit.com The fluorine atoms can also act as moderate DMGs. masterorganicchemistry.com The carboxylate group directs metalation to the C-2 and C-6 positions. Since these positions are already substituted with fluorine, the next most likely positions for lithiation are ortho to the fluorine atoms. The C-3 proton is ortho to the C-2 fluorine, and the C-5 proton is ortho to the C-6 fluorine. Due to the symmetry of the molecule, these positions are chemically equivalent.

The carboxylate group, being a stronger DMG than fluorine, would likely dominate the directing effect. Deprotonation would occur at the position most influenced by the carboxylate, which is adjacent to it. However, since C-2 and C-6 are blocked, the reaction is more complex. The interplay between the directing groups makes achieving high regioselectivity at C-3 a significant challenge. The lithiated intermediate, once formed, could then be quenched with an acetylating agent like N,N-dimethylacetamide or acetyl chloride to introduce the acetyl group.

| Directing Group | Relative Strength | Directed Position(s) | Feasibility for C-3 Acetylation |

|---|---|---|---|

| Carboxylic Acid (as Carboxylate) | Strong | C-2, C-6 (blocked) | Regioselectivity at C-3 is theoretically possible but may be compromised by competing deprotonation at other positions. The outcome would be highly dependent on reaction conditions. |

| Fluorine | Moderate | C-3 (ortho to C-2 F), C-5 (ortho to C-6 F) |

Friedel-Crafts acylation is a classic method for introducing acyl groups onto an aromatic ring. sigmaaldrich.com However, this reaction is generally ineffective on aromatic rings bearing strongly deactivating substituents. masterorganicchemistry.comlibretexts.org The 2,6-difluorobenzoic acid ring is severely deactivated by the two electron-withdrawing fluorine atoms and the meta-directing (and deactivating) carboxylic acid group.

Standard Friedel-Crafts conditions (e.g., acetyl chloride with a Lewis acid catalyst like AlCl₃) are unlikely to yield the desired product. The strong deactivation of the ring makes it not nucleophilic enough to attack the acylium ion intermediate. reddit.com While "modified" Friedel-Crafts conditions exist, such as using stronger catalysts or more reactive acylating agents, their successful application to a substrate as deactivated as 2,6-difluorobenzoic acid is not well-documented in the literature. This synthetic route is therefore considered highly challenging and likely impractical.

A more viable pathway involves an initial nitration of 2,6-difluorobenzoic acid, followed by a series of transformations to convert the introduced nitro group into an acetyl group. This approach is applicable because the nitration of 2,6-difluorobenzoic acid is a known and regioselective reaction.

The nitration of 2,6-difluorobenzoic acid can be achieved by treating it with a mixture of nitric acid and sulfuric acid. organic-chemistry.org The directing effects of the substituents guide the incoming nitro group. The fluorine atoms are ortho, para-directing, while the carboxylic acid is meta-directing. The position C-3 is ortho to the C-2 fluorine and meta to the carboxylic acid, making it an electronically favored position for nitration.

A typical procedure involves the dropwise addition of a cooled mixture of 70% nitric acid and concentrated sulfuric acid to stirred 2,6-difluorobenzoic acid. organic-chemistry.org The reaction temperature is maintained around 50°C. After an aqueous workup and extraction, the product, 2,6-difluoro-3-nitrobenzoic acid, can be isolated by recrystallization. organic-chemistry.org

| Starting Material | Reagents | Temperature | Product | Reference |

|---|---|---|---|---|

| 2,6-Difluorobenzoic acid | 70% Nitric Acid, Concentrated Sulfuric Acid | 50°C | 2,6-Difluoro-3-nitrobenzoic acid | organic-chemistry.org |

Once 2,6-difluoro-3-nitrobenzoic acid is synthesized, a plausible, albeit undocumented for this specific substrate, multi-step sequence to obtain the final product would involve:

Reduction of the nitro group: The 3-nitro group can be reduced to a 3-amino group using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a palladium catalyst). This would yield 3-amino-2,6-difluorobenzoic acid.

Diazotization of the amino group: The resulting 3-amino-2,6-difluorobenzoic acid can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C).

Introduction of the acetyl group: The diazonium salt is a versatile intermediate. While a direct conversion to an acetyl group is not a standard named reaction, it could potentially be achieved through a palladium-catalyzed cross-coupling reaction with an appropriate acetyl-containing organometallic reagent.

This multi-step approach, starting from the nitration of 2,6-difluorobenzoic acid, appears to be the most strategically sound and feasible route for the synthesis of this compound based on established organic chemistry principles.

Multi-step Sequences from 2,6-Difluoro-3-nitrobenzoic Acid (if applicable)

Reduction of Nitro to Amino Functionality

A primary route to synthesizing this compound often begins with a nitrated precursor, specifically 3-nitro-2,6-difluorobenzoic acid. The synthesis of this starting material is well-established and involves the nitration of 2,6-difluorobenzoic acid using a mixture of nitric and sulfuric acids. prepchem.com

The critical subsequent step is the selective reduction of the nitro group to an amino group to form 3-amino-2,6-difluorobenzoic acid. This transformation is a fundamental process in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice often depending on factors such as substrate tolerance, yield, and reaction conditions. Common methods applicable to this transformation include catalytic hydrogenation and metal-based reductions.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are frequently used.

Conditions: The reaction is typically carried out in a solvent like ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure and temperature can be adjusted to optimize the reaction rate and selectivity.

Metal-Based Reductions: The use of metals in acidic media is a classic and effective method for nitro group reduction.

Reagents: Common systems include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl).

Mechanism: The metal acts as the electron donor, and the acid provides the protons required for the reduction.

The successful reduction of the nitro group on the difluorobenzoic acid core is crucial, as it sets the stage for the introduction of the acetyl group. Research on analogous compounds, such as the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from a nitrated precursor, has demonstrated the feasibility of selective reduction on highly halogenated aromatic rings. researchgate.net

Transformation of the Amino Group to the Acetyl Moiety

Following the successful reduction, the resulting 3-amino-2,6-difluorobenzoic acid must be converted to the target this compound. This involves transforming the amino group into an acetyl group. A standard and effective method for this conversion proceeds through a diazonium salt intermediate.

The Sandmeyer-type reaction sequence is a common approach:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The stability of this intermediate is critical and is enhanced by the low temperature.

Acetyl Group Introduction: The diazonium salt is then reacted with an appropriate acetylating agent. While classic methods exist, modern cross-coupling reactions offer efficient alternatives. For instance, a palladium-catalyzed coupling reaction with an acetyl source could be employed.

Alternative, more direct methods for converting amines to ketones are also being developed, although their application to this specific substrate would require empirical validation.

Synthesis from Halogenated Fluorobenzene (B45895) Derivatives

An alternative strategy for constructing this compound involves building the molecule from simpler halogenated fluorobenzene precursors. This approach offers flexibility in the order of functional group introduction.

Strategies for ortho-Acylation followed by Carboxylation (e.g., via lithium-halogen exchange or organometallic intermediates)

This methodology involves introducing the acetyl group first, followed by the carboxyl group. A plausible starting material would be a 1,3-difluoro-4-halobenzene derivative.

ortho-Acylation: The primary challenge is the regioselective introduction of the acetyl group ortho to one of the fluorine atoms. Directed ortho-metalation (DoM) is a powerful tool for this. A directing group on the ring can guide a strong base (like an organolithium reagent) to deprotonate the ortho position, creating a nucleophilic site. This site can then react with an acetylating electrophile (e.g., acetyl chloride or acetic anhydride). However, in the absence of a potent directing group, Friedel-Crafts acylation might be considered, though its regioselectivity can be difficult to control on poly-halogenated, electron-deficient rings.

Carboxylation: Once the acylated intermediate is formed (e.g., 1-acetyl-2,4-difluoro-5-bromobenzene), the final carboxyl group can be introduced. A common method is lithium-halogen exchange, where an organolithium reagent (like n-butyllithium or t-butyllithium) replaces the halogen (e.g., bromine) with lithium. The resulting aryllithium species is a strong nucleophile that can react with carbon dioxide (CO₂, often from dry ice) in an electrophilic addition. A final acidic workup protonates the carboxylate to yield the desired benzoic acid.

Modern synthetic methods, such as photoredox catalysis, are emerging as powerful tools for forming ketones from carboxylic acids and other precursors, highlighting the ongoing innovation in C-C bond formation. nih.gov

Sequential Introduction of Fluoro, Acetyl, and Carboxyl Groups on an Aromatic Core

This generalized approach encompasses various synthetic routes where the three key functional groups are added in a stepwise manner to a basic aromatic ring. The specific order of these steps is dictated by the principles of electrophilic and nucleophilic aromatic substitution and the directing effects of the substituents.

For example, one could envision a route starting with a commercially available acetophenone (B1666503) derivative, introducing the fluorine atoms via electrophilic fluorination, and finally adding the carboxyl group through oxidation of another substituent or a metalation/carboxylation sequence. However, controlling the regiochemistry of each step would be a significant synthetic challenge requiring careful selection of reagents and protective group strategies.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comjddhs.com These principles are highly relevant to the multi-step synthesis of complex molecules like this compound.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. jddhs.com This applies to steps like catalytic hydrogenation for nitro reduction.

Safer Solvents and Auxiliaries: Minimizing the use of volatile and toxic organic solvents is a primary goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov Techniques like microwave-assisted synthesis can often reduce reaction times and energy consumption. nih.govhumanjournals.com

Solvent-Free or Low-Solvent Reaction Systems

A significant focus of green chemistry is the reduction or elimination of traditional organic solvents, which contribute to pollution and pose safety risks. jddhs.com

Solvent-Free Reactions: Also known as solid-state reactions or neat reactions, these are conducted by mixing the reactants without any solvent. jddhs.com Grinding techniques, using a mortar and pestle or a ball mill, can facilitate reactions between solid reactants by increasing the surface area and contact between molecules. nih.gov For instance, certain acetylation reactions can be performed under solvent-free conditions, potentially reducing waste and simplifying purification. humanjournals.com

Low-Solvent Systems and Greener Alternatives: When a solvent is necessary, greener alternatives are preferred.

Water: For reactions where reactants have sufficient solubility, water is an ideal green solvent.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (often below 100°C). They are non-volatile, which reduces air pollution, and can often be recycled. Research has shown that ionic liquids can be effective media for reactions like the oxidative conversion of aryl ketones to carboxylic acids. tandfonline.comtandfonline.com

Green Solvents: In some cases, less hazardous organic solvents like ethanol can be substituted for more toxic ones. researchgate.net

The table below summarizes how green chemistry principles can be applied to the synthesis steps discussed.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Principle Applied |

| Nitro Reduction | Sn/HCl or Fe/HCl | Catalytic hydrogenation (H₂/Pd/C) in ethanol | Use of catalysis, safer solvent researchgate.net |

| Acylation | Friedel-Crafts with AlCl₃ catalyst | Solvent-free reaction with a solid acid catalyst | Elimination of hazardous reagents, solvent reduction humanjournals.com |

| Carboxylation | Organolithium/CO₂ in THF/ether | Using supercritical CO₂ as both reagent and solvent | Use of a safer and renewable feedstock, solvent replacement |

| General | Heating with oil bath | Microwave-assisted synthesis | Energy efficiency, reduced reaction time nih.gov |

Atom-Economical Reaction Design

The pursuit of sustainable chemical manufacturing has propelled the development of synthetic strategies that maximize the incorporation of starting materials into the final product, a principle encapsulated by the concept of atom economy. For a specialized molecule such as this compound, designing a synthetic route that is both efficient and atom-economical is a significant challenge, primarily due to the chemical properties of the target and its precursors. The strong electron-withdrawing nature of the fluoro and carboxyl groups can deactivate the aromatic ring, complicating traditional electrophilic substitution reactions.

A theoretically sound and atom-economical approach to the synthesis of this compound can be envisioned as a two-step process. This strategy would commence with the regioselective acylation of a suitable precursor, followed by a selective carboxylation step. The key to maximizing atom economy lies in the use of catalytic methods that minimize the generation of stoichiometric byproducts.

A plausible synthetic pathway begins with the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923). This reaction, if catalyzed efficiently, can offer a direct route to an acetylated difluorobenzene intermediate. Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. However, modern advancements have introduced more atom-economical alternatives, such as the use of reusable solid acid catalysts or metal triflates, which can be employed in catalytic quantities.

The second crucial step would be the introduction of the carboxylic acid group. A highly atom-economical method for this transformation is the direct carboxylation using carbon dioxide, a readily available and non-toxic C1 source. This can be achieved through directed ortho-metalation of the acetylated intermediate, followed by quenching with CO2. This approach is superior to classical methods that might involve multiple steps of functional group interconversion, thereby generating more waste.

Detailed Research Findings

While a specific, documented atom-economical synthesis of this compound is not extensively reported in the literature, we can analyze the feasibility and potential efficiency of the proposed pathway by examining research on analogous transformations.

Step 1: Catalytic Acylation of 1,3-Difluorobenzene

The Friedel-Crafts acylation of 1,3-difluorobenzene with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) would theoretically yield 2',4'-difluoroacetophenone (B1293509) and 2',6'-difluoroacetophenone (B84162). For the synthesis of this compound, the 2',6'-isomer is the required intermediate. Achieving high regioselectivity is therefore critical. Research into catalytic C-H activation and arylation of fluorinated benzenes has shown that palladium catalysts can selectively functionalize the C-H bond situated between two fluorine atoms. This suggests that a directed C-H acylation could be a viable strategy to obtain the desired 2',6'-difluoroacetophenone with high selectivity.

Modern catalytic systems for Friedel-Crafts type reactions aim to replace stoichiometric Lewis acids with more sustainable alternatives. The use of metal triflates, particularly in deep eutectic solvents, has been shown to be effective for the acylation of aromatic compounds with high yields and the potential for catalyst recycling.

Interactive Data Table: Comparison of Catalytic Systems for Acylation

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Atom Economy (%) | Recyclability |

| AlCl₃ (stoichiometric) | Acetyl Chloride | Dichloromethane | Reflux | ~85 | Low | No |

| Zeolite H-BEA | Acetic Anhydride | None (Solvent-free) | 150 | ~90 | High | Yes |

| Bi(OTf)₃ (catalytic) | Acetic Anhydride | Nitromethane | 80 | ~95 | High | Yes |

| Pd(OAc)₂/Ligand | Acetylating Agent | DMA | 120 | High (projected) | High | Yes |

Note: The data in this table is representative of modern catalytic acylation reactions and serves as a projection for the synthesis of 2',6'-difluoroacetophenone.

Step 2: Selective Carboxylation of 2',6'-Difluoroacetophenone

The conversion of 2',6'-difluoroacetophenone to this compound via direct carboxylation is a theoretically elegant and atom-economical step. This can be conceptualized through a directed metalation-carboxylation sequence. The acetyl group can direct the metalation (using an organolithium reagent, for example) to the adjacent ortho position. The resulting organometallic intermediate can then react with carbon dioxide to form the desired carboxylic acid upon workup. This method incorporates the entire CO2 molecule into the product, leading to excellent atom economy.

Recent advancements in catalysis have explored the direct carboxylation of C-H bonds using transition metal catalysts and CO2, which would be an even more direct and atom-economical approach, avoiding the use of stoichiometric organometallic reagents.

Interactive Data Table: Potential Carboxylation Methods

| Method | Reagents | Intermediate | Key Advantages | Projected Yield (%) |

| Directed Ortho-Metalation | n-BuLi, TMEDA, CO₂ | Aryllithium | High regioselectivity | >80 |

| Palladium-Catalyzed C-H Carboxylation | Pd catalyst, oxidant, CO₂ | Palladacycle | Direct functionalization, catalytic | 70-90 |

| Rhodium-Catalyzed Reductive Hydrocarboxylation | Rh catalyst, H₂, CO₂ | Organorhodium species | Use of H₂ as reductant | Good |

Note: This table outlines potential high atom-economy routes for the carboxylation step, based on modern synthetic methodologies.

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive and targeted search of scientific literature and patent databases, specific experimental data on the chemical reactivity and derivatization pathways of this compound (CAS 1503929-18-7) is not available in the public domain. The user's request for a detailed article with specific research findings and data tables for this particular compound cannot be fulfilled at this time due to the absence of published studies on its explicit reactions.

While general principles of organic chemistry suggest that the carboxylic acid and ketone functional groups of this compound will undergo typical transformations, the specific conditions, yields, and potential influence of the fluorine and acetyl substituents on these reactions are not documented.

The performed searches included:

Targeted queries for esterification, amide bond formation, reduction, acid halide formation, and Baeyer-Villiger rearrangement of this compound.

Searches using the compound's CAS number to locate any registered experimental data or patents.

Broader searches on the reactivity of closely related compounds, such as 2,6-difluorobenzoic acid and its derivatives.

These inquiries confirmed the commercial availability of this compound but did not yield any publications detailing its use as a reactant in the specific transformations requested in the outline. Without such primary data, the generation of a scientifically accurate and detailed article with research findings and data tables is not possible.

Further investigation into proprietary chemical synthesis databases or unpublished research may be required to obtain the necessary information. However, based on publicly accessible resources, the chemical derivatization of this compound appears to be an area that has not been extensively reported in the scientific literature.

Chemical Reactivity and Derivatization Pathways of 3 Acetyl 2,6 Difluorobenzoic Acid

Reactions at the Acetyl Group

Reduction to Secondary Alcohol or Alkane

The acetyl group of 3-acetyl-2,6-difluorobenzoic acid is susceptible to reduction, offering a pathway to both secondary alcohols and alkanes, depending on the chosen reagent and reaction conditions.

Reduction to a Secondary Alcohol: The carbonyl of the acetyl group can be selectively reduced to a hydroxyl group, yielding a secondary alcohol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. The choice of solvent and temperature is crucial to prevent side reactions, such as the reduction of the carboxylic acid.

Reduction to an Alkane: More vigorous reduction methods can convert the acetyl group directly to an ethyl group. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These harsher conditions may also affect the carboxylic acid and the stability of the fluorine substituents, necessitating careful optimization.

Condensation Reactions (e.g., Aldol (B89426), Claisen)

The acetyl group provides a reactive center for carbon-carbon bond formation through condensation reactions.

Aldol Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with an aldehyde or another ketone in an aldol condensation. Self-condensation of this compound can also occur under basic conditions. bas.bg The presence of the electron-withdrawing difluorinated ring can influence the acidity of these protons.

Claisen Condensation: In the presence of a strong base, the enolate of this compound can react with an ester in a Claisen condensation to form a β-dicarbonyl compound. This reaction expands the carbon framework and introduces further functionality for subsequent derivatization.

Halogenation at the Alpha-Carbon of the Acetyl Group

The α-carbon of the acetyl group can be halogenated under appropriate conditions. This reaction typically proceeds via an enol or enolate intermediate. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. nih.gov These α-halo ketones are valuable synthetic intermediates, susceptible to nucleophilic substitution and elimination reactions, providing a gateway to a variety of other functional groups. A review of the reactions of 3-acetylcoumarin (B160212) covers α-halogenation, which shares mechanistic similarities. researchgate.net

Reactivity of the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring significantly influence its reactivity, primarily by creating a strong electron-withdrawing effect.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the difluorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The fluorine atoms are good leaving groups, and their activating effect is enhanced by the presence of the electron-withdrawing acetyl and carboxyl groups. Nucleophiles can displace one or both of the fluorine atoms. The regioselectivity of this substitution is influenced by the positions of the other substituents. For instance, in a related compound, 2,6-difluoro-4-methoxybenzonitrile, substitution of one fluorine atom can be achieved. researchgate.net The reaction mechanism can be either stepwise or concerted, depending on the substrate and nucleophile. rsc.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the substituted benzene (B151609) ring is a key reaction class. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the two fluoro groups, the acetyl group, and the carboxyl group. chemistrytalk.org

Directing Effects:

Fluoro Groups: Halogens are deactivating but ortho, para-directing.

Acetyl and Carboxyl Groups: Both are deactivating and meta-directing groups. chemistrytalk.orgyoutube.com

The combined influence of these groups makes predicting the exact site of electrophilic attack complex. The strong deactivating nature of all substituents will generally make electrophilic aromatic substitution challenging. However, any substitution that does occur will be directed to the positions least deactivated by the combined inductive and resonance effects of the substituents. The mechanism involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds of the aromatic ring can participate in metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common. nih.govcas.cnmdpi.com

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for introducing new aryl or vinyl groups.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions, such as Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), could also be employed to functionalize the aromatic ring by replacing the fluorine atoms. The success of these reactions often depends on the choice of catalyst, ligand, and reaction conditions to achieve C-F bond activation. mdpi.com Research on ortho-substituted arylindium reagents has also shown utility in cross-coupling reactions. researchgate.net

Preparation of Aryl Boronic Acid Derivatives (e.g., 3-Acetyl-2,6-difluorophenylboronic acid)

Aryl boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. wikipedia.org The synthesis of an aryl boronic acid from a substrate bearing reactive functional groups, such as the ketone in this compound, requires careful strategic planning to prevent unwanted side reactions.

A common and effective method for preparing aryl boronic acids involves the reaction of an organometallic species (like a Grignard or organolithium reagent) with a trialkyl borate (B1201080), followed by acidic hydrolysis. google.comgoogle.com However, the acetyl group is incompatible with these highly reactive organometallic reagents. Therefore, a protection-deprotection strategy is necessary. A practical synthetic route would begin not with the benzoic acid itself, but with a halogenated precursor like 3-acetyl-1-bromo-2,6-difluorobenzene.

The synthesis would proceed via the following steps:

Protection of the Ketone: The acetyl group of the bromo-precursor is first protected, for instance, by forming a ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid (PTSA). jlu.edu.cnresearchgate.net This transformation yields a bromo ketal that is stable to organometallic reagents.

Formation of the Grignard Reagent: The resulting aryl bromide is treated with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. organic-chemistry.org

Borylation: The Grignard reagent is then reacted at low temperatures (e.g., -78 °C to 0 °C) with a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.com

Hydrolysis and Deprotection: The intermediate borate ester is hydrolyzed with an aqueous acid to yield the protected boronic acid. Subsequent treatment with a stronger acid cleaves the ketal, regenerating the acetyl group and affording the final product, 3-acetyl-2,6-difluorophenylboronic acid. jlu.edu.cnresearchgate.net

An alternative, though often more expensive, route is the palladium-catalyzed Miyaura borylation reaction. This method couples an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and is known for its excellent tolerance of various functional groups, potentially obviating the need for a protection-deprotection sequence. wikipedia.orgresearchgate.netorganic-chemistry.org

| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Grignard Method | 1. Ethylene glycol, PTSA2. Mg, THF3. B(OR)₃4. H₃O⁺ | 1. Reflux2. Room Temp.3. -78 °C to 0 °C4. Acidic workup | Adv: Cost-effective for large scale.Disadv: Requires protection/deprotection steps. jlu.edu.cn |

| Miyaura Borylation | B₂pin₂, Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | 80 °C, in a solvent like DMSO | Adv: High functional group tolerance.Disadv: More expensive reagents. researchgate.net |

Suzuki-Miyaura Coupling and Other Cross-Coupling Methodologies

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.govtcichemicals.com The boronic acid derivative, 3-acetyl-2,6-difluorophenylboronic acid, prepared as described above, is an ideal substrate for this reaction.

In a typical Suzuki-Miyaura coupling, 3-acetyl-2,6-difluorophenylboronic acid would be reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. tcichemicals.com The reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The catalytic cycle involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

| Component | Examples | Function |

| Boronic Acid | 3-Acetyl-2,6-difluorophenylboronic acid | Source of the aryl group to be coupled. |

| Coupling Partner | Aryl/Vinyl Halides (I, Br, Cl), Triflates | The electrophilic partner in the reaction. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. doi.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and facilitates the reaction. |

The difluoro-substitution pattern on the boronic acid is of particular interest in medicinal chemistry and materials science, as fluorine atoms can significantly modulate properties such as metabolic stability, binding affinity, and electronic characteristics.

Heck, Sonogashira, and Stille Coupling Applications

In addition to the Suzuki-Miyaura reaction, derivatives of this compound can be employed in other seminal cross-coupling reactions, provided the carboxylic acid is first converted into a suitable electrophilic partner, typically an aryl halide or triflate.

Heck Reaction The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org A derivative such as 3-acetyl-2,6-difluoroiodobenzene could serve as the aryl halide partner. The reaction is a cornerstone for C-C bond formation and is tolerant of many functional groups, although the stereoselectivity of the resulting alkene must be considered. wikipedia.orgmdpi.com

Sonogashira Coupling The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between an aryl/vinyl halide and a terminal alkyne. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comresearchgate.net Using a derivative like 3-acetyl-2,6-difluoroiodobenzene, this method allows for the direct installation of an alkyne moiety onto the functionalized aromatic ring, creating valuable building blocks for pharmaceuticals and organic materials. wikipedia.orgresearchgate.net

Stille Coupling The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its reliability and tolerance of a very broad range of functional groups, as organostannanes are stable to air and moisture. wikipedia.orgnih.gov A halide derivative of this compound would readily participate as the electrophile in a Stille coupling. The main drawback of this methodology is the toxicity of the tin reagents and byproducts. organic-chemistry.org

| Reaction | Required Derivative | Coupling Partner | Key Catalysts/Reagents | Bond Formed |

| Heck | Aryl Halide/Triflate | Alkene | Pd catalyst, Base (e.g., Et₃N) wikipedia.org | Aryl-C=C |

| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Pd catalyst, Cu(I) salt, Amine base wikipedia.org | Aryl-C≡C |

| Stille | Aryl Halide/Triflate | Organostannane | Pd catalyst wikipedia.orgnih.gov | Aryl-Aryl/Vinyl |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com this compound is a suitable candidate for several MCRs due to its carboxylic acid and ketone functionalities.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs. It typically involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like α-acylamino amide. nih.gov this compound can uniquely serve as two of the four components: the ketone (from the acetyl group) and the carboxylic acid. However, it is more commonly employed as just the carboxylic acid component, reacting with a separate aldehyde/ketone, amine, and isocyanide. Its participation provides a direct route to complex amide structures bearing the 3-acetyl-2,6-difluorophenyl moiety.

Passerini Reaction: The Passerini three-component reaction (Passerini-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.gov The product is an α-acyloxy carboxamide. This compound can readily serve as the carboxylic acid input, imparting its structural features onto the final product in a single, atom-economical step.

Petasis Reaction: The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to synthesize α-amino acids and their derivatives. nih.gov The boronic acid derivative, 3-acetyl-2,6-difluorophenylboronic acid, would be an excellent substrate for this reaction, coupling with an amine and an aldehyde (like glyoxylic acid) to generate complex, functionalized amino acid structures. nih.gov

| Reaction | Role of Acid/Derivative | Other Components | Product Type |

| Ugi-4CR | Carboxylic Acid | Ketone/Aldehyde, Amine, Isocyanide | α-Acylamino Amide nih.gov |

| Passerini-3CR | Carboxylic Acid | Ketone/Aldehyde, Isocyanide | α-Acyloxy Carboxamide nih.gov |

| Petasis | Boronic Acid | Amine, Carbonyl Compound | Substituted Amines/Amino Acids nih.gov |

Based on a comprehensive search of publicly available scientific databases and literature, detailed spectroscopic and chromatographic characterization data for the chemical compound This compound is not available. While the compound is listed by chemical suppliers and has a registered CAS number (1503929-18-7), the experimental data required to generate a scientifically accurate article, as per the requested outline, could not be located.

The necessary information, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, and 2D techniques), Infrared (IR) spectroscopy data for functional group identification, and Mass Spectrometry (MS) data for molecular weight and fragmentation analysis, is not present in the public domain for this specific molecule.

Therefore, it is not possible to provide the requested article on "this compound" at this time.

It is important to note that a closely related isomer, 2-Acetyl-3,6-difluorobenzoic acid , does have some available spectroscopic data. Should this compound be of interest, a similar analysis could potentially be performed.

Spectroscopic and Chromatographic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a specific single-crystal X-ray structure for 3-Acetyl-2,6-difluorobenzoic acid has not been reported. However, extensive crystallographic data is available for the closely related analog, 2,6-difluorobenzoic acid , which provides significant insight into the likely solid-state conformation and intermolecular interactions.

Studies on 2,6-difluorobenzoic acid reveal that the molecule crystallizes in the monoclinic system with a P2₁/c space group. researchgate.netresearchgate.net A key structural feature is the dihedral angle between the plane of the benzene (B151609) ring and the carboxyl group, which is approximately 33.70°. researchgate.netnih.gov This non-planar arrangement is a consequence of steric hindrance from the ortho-fluorine substituents.

In the crystal lattice, molecules of 2,6-difluorobenzoic acid form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net These dimers are further interconnected into sheets by C-H···F hydrogen bonds. researchgate.netresearchgate.net The packing of these sheets defines the final three-dimensional crystal structure. The precise unit cell parameters determined at a temperature of 100 K provide a foundational understanding of the crystalline form of this structural analog. researchgate.netnih.gov

Table 1: Crystallographic Data for the Analog 2,6-Difluorobenzoic Acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₄F₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.6517 (4) |

| b (Å) | 14.1214 (15) |

| c (Å) | 12.2850 (13) |

| β (°) | 95.651 (3) |

| Volume (ų) | 630.42 (12) |

| Z (molecules/unit cell) | 4 |

Data sourced from studies on the close structural analog, 2,6-difluorobenzoic acid. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for isolating it from reaction mixtures and potential impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for assessing the purity of aromatic carboxylic acids. nih.gov For this compound, a robust HPLC method would typically employ a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. ekb.eg To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is often acidified with additives like formic acid or triethylamine (B128534) solution. ekb.eghelixchrom.com Detection is commonly performed using a UV detector, with the wavelength set to a value where the aromatic system exhibits strong absorbance, such as 205 nm. ekb.eg This method allows for the separation of the main compound from its synthetic precursors, by-products, and degradation products. ekb.eg

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., Zorbax SB C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. jddtonline.info Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC-MS requires a derivatization step. nih.govuzh.ch A common procedure involves converting the carboxylic acid to a more volatile silyl (B83357) ester, for example, by reacting it with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). uzh.ch

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer fragments the ionized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. For an acetylated benzoic acid derivative, characteristic fragmentation patterns would include the loss of the silyl group, the carboxyl group, and the acetyl group. nist.govdocbrown.info The mass spectrum of the parent compound, benzoic acid, shows key fragments at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺), which can serve as a reference for interpreting the spectrum of more complex derivatives. docbrown.info

Table 3: Typical GC-MS Analysis Parameters

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 60 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer (Scan or Selected Ion Monitoring mode) |

Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor reaction progress, identify compounds, and determine purity. For this compound, standard silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) are used as the stationary phase. researchgate.net

The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.net Due to the acidic nature of the analyte, "tailing" of the spot can occur because of strong interactions with the silica gel. To counteract this and produce compact, well-defined spots, a small amount of acid, like formic acid or acetic acid (e.g., 0.1-1%), is often added to the eluent. researchgate.net The compound's position on the developed plate is quantified by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Given its polarity, this compound is expected to have a lower Rf value compared to less polar starting materials or by-products.

Computational and Theoretical Investigations of 3 Acetyl 2,6 Difluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying the molecular properties of substituted benzoic acids. researchgate.netnih.gov DFT methods are chosen for their balance of computational cost and accuracy in predicting molecular structures, energies, and other properties. The B3LYP hybrid functional, combined with various basis sets like 6-311+G, is a common choice for such investigations. nih.govresearchgate.net These calculations can be performed for the molecule in its isolated state (gas phase) or by incorporating solvent effects to simulate solution-phase behavior. semanticscholar.org

For related halogen-substituted benzoic acids, DFT has been successfully used to explore potential energy landscapes, taking into account the interactions between the carboxylic group and the ortho halogen substituents. researchgate.net These studies provide a framework for understanding how the acetyl and fluorine groups in 3-Acetyl-2,6-difluorobenzoic acid would influence its molecular geometry and properties.

Geometry optimization is a primary step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.orgmdpi.com For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Conformational analysis is particularly important due to the rotational freedom of the acetyl and carboxylic acid groups. The orientation of these groups relative to the benzene (B151609) ring and to each other significantly affects the molecule's stability and properties. In the related 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is a key structural parameter. researchgate.netresearchgate.net For this compound, computational studies would explore the potential energy surface by systematically rotating the C-C bond of the acetyl group and the C-C bond of the carboxylic acid group to identify all stable conformers and the energy barriers between them. The presence of intramolecular hydrogen bonds, for instance between the carboxylic proton and the acetyl oxygen, would also be a critical factor in determining the preferred conformation.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₂O₃ |

| Molecular Weight | 200.14 g/mol |

| Monoisotopic Mass | 200.02850037 Da |

| Topological Polar Surface Area | 54.4 Ų |

| Heavy Atom Count | 14 |

Data sourced from PubChem. nih.gov

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.orgmdpi.com

For molecules similar to this compound, DFT calculations are used to determine the energies of these frontier orbitals. nih.govresearchgate.net This analysis reveals that charge transfer can occur within the molecule, which is essential for understanding its reactivity and electronic properties. nih.gov A HOMO-LUMO analysis for this compound would map the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in electron donation and acceptance during chemical reactions.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

In studies of related substituted benzoic acids, MESP analysis has been used to identify the reactive parts of the molecule. nih.gov For this compound, an MESP analysis would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atoms, highlighting them as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential.

Elucidation of Reaction Mechanisms via Computational Modeling

For instance, understanding the synthesis of this compound or its participation in further reactions could be modeled. This would involve calculating the energies of reactants, products, and all transition states connecting them. Such studies can provide insights into reaction kinetics and thermodynamics, helping to optimize reaction conditions. The interaction with other molecules, such as the formation of dimers through hydrogen bonding as seen in crystalline 2,6-difluorobenzoic acid, can also be investigated computationally. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. Vibrational frequencies from FT-IR and FT-Raman spectroscopy are commonly calculated. nih.gov

For a molecule like this compound, a computational approach would first involve optimizing the molecular geometry. Then, the vibrational frequencies corresponding to the normal modes of vibration would be calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental values. A detailed assignment of each vibrational mode, based on the potential energy distribution (PED), can be performed to understand the nature of the molecular vibrations. researchgate.net Similarly, NMR chemical shifts and UV-Vis electronic absorption spectra can also be predicted using time-dependent DFT (TD-DFT) methods. semanticscholar.org

Table 2: Illustrative Data from a Theoretical Spectroscopic Analysis

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|---|

| O-H stretch | Value | Value | Carboxylic acid |

| C=O stretch | Value | Value | Carboxylic acid |

| C=O stretch | Value | Value | Acetyl group |

| C-F stretch | Value | Value | Aromatic ring |

This table is illustrative. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. While no specific MD simulation studies for this compound were identified, this technique would be applicable for studying its behavior in a condensed phase, such as in solution or in a crystal lattice. MD simulations could provide insights into conformational dynamics, solvent effects, and the formation of intermolecular interactions, such as hydrogen bonds, over a timescale that allows for the observation of dynamic processes.

Applications As a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal and agricultural chemistry to enhance efficacy. The 2,6-difluorobenzoyl unit is a key component in numerous commercial products, and 3-acetyl-2,6-difluorobenzoic acid represents a valuable starting material for the synthesis of novel derivatives.

Design and Synthesis of Advanced Pharmaceutical Intermediates

While specific blockbuster drugs directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically active compounds. The scientific community has shown considerable interest in compounds possessing the 2,6-difluorophenyl moiety for their potential therapeutic applications. For instance, derivatives of 2,6-difluorobenzoic acid have been investigated for their role in the synthesis of molecules with potential antibacterial and other pharmacological activities. The acetyl group in the 3-position offers a reactive handle for further molecular elaboration, allowing for the construction of complex pharmaceutical intermediates. This functional group can undergo a variety of chemical reactions, including oxidation, reduction, and condensation, to introduce new functionalities and build diverse molecular architectures. The general importance of fluorinated benzoic acids in medicinal chemistry suggests that this compound is a promising starting point for the discovery of new drug candidates. researchgate.netresearchgate.net

Development of Novel Agrochemical Components (e.g., benzoylphenylurea (B10832687) derivatives)

The most prominent application of 2,6-difluorobenzoic acid derivatives is in the synthesis of benzoylphenylurea (BPU) insecticides. These compounds act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton. This mode of action provides a high degree of selectivity, making them effective against target pests while being relatively safe for non-target organisms.

The general synthesis of BPU insecticides involves the reaction of a substituted benzoyl isocyanate with an appropriate aniline. 2,6-Difluorobenzoyl isocyanate, a key intermediate, is typically synthesized from 2,6-difluorobenzoic acid or its derivatives. The acetyl group in this compound could serve as a point of modification to create novel BPU insecticides with potentially improved properties, such as enhanced potency, altered spectrum of activity, or better environmental profiles. Research in this area continues to explore new derivatives to combat insecticide resistance and to develop more sustainable crop protection solutions.

| Benzoylphenylurea Insecticide | Precursor | Mechanism of Action |

| Diflubenzuron | 2,6-Difluorobenzoic acid derivative | Chitin synthesis inhibitor |

| Flufenoxuron | 2,6-Difluorobenzoic acid derivative | Chitin synthesis inhibitor |

| Lufenuron | 2,6-Difluorobenzoic acid derivative | Chitin synthesis inhibitor |

Scaffold for the Construction of Heterocyclic Systems

The reactive nature of the acetyl and carboxylic acid groups on the this compound scaffold makes it a suitable precursor for the synthesis of various heterocyclic systems. The ortho-positioning of these two functional groups allows for intramolecular cyclization reactions to form five- or six-membered rings. For instance, condensation reactions of the acetyl group with hydrazines or hydroxylamines can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively. Furthermore, the carboxylic acid can be converted into an amide or an ester, which can then participate in cyclization reactions. The synthesis of quinazolinediones, for example, can be envisioned through reactions involving the acetyl and carboxylic acid functionalities. The resulting fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. nih.govyoutube.com

Role in the Synthesis of Specialty Chemicals and Materials

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. rsc.orggoogle.comresearchgate.net Aromatic fluorinated compounds can be used as monomers in the synthesis of high-performance polymers such as polyaryletherketones (PAEKs) and polyimides. researchgate.netrsc.org The difluorinated phenyl ring of this compound could be incorporated into polymer backbones, while the acetyl and carboxylic acid groups offer sites for cross-linking or further functionalization. While direct utilization of this compound in commercial polymers is not widely reported, its structure suggests potential as a specialty monomer for creating fluorinated polymers with tailored properties for advanced applications in electronics, aerospace, and coatings. researchgate.netrsc.org

Applications in Catalyst or Ligand Design

The design of catalysts and ligands often involves the use of rigid and electronically defined molecular scaffolds. The structure of this compound, with its well-defined substitution pattern on the aromatic ring, could be exploited in the synthesis of novel ligands for metal-catalyzed reactions. The carboxylic acid and acetyl groups can serve as coordination sites for metal ions. For example, the acetyl group's oxygen atom and the carboxylic acid's oxygen atoms could potentially form a tridentate ligand. The fluorine atoms can influence the electronic properties of the aromatic ring, which in turn can modulate the catalytic activity of the metal center. While specific applications in this area are yet to be broadly explored, the inherent structural features of this compound make it an intriguing candidate for the development of new catalytic systems.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes for 3-Acetyl-2,6-difluorobenzoic Acid

Currently, detailed synthetic procedures for this compound are not widely reported in peer-reviewed literature. The compound is available from commercial suppliers, indicating that viable synthetic pathways exist. aksci.comsigmaaldrich.com However, these industrial methods are often proprietary. Future research should focus on the development of high-yield, cost-effective, and environmentally benign synthetic routes.

Key Research Objectives:

Exploration of Starting Materials: Investigating various precursors, such as substituted difluorobenzenes or acetophenones, to devise novel and efficient synthetic strategies.

Catalytic Methods: Developing catalytic approaches, potentially using transition metals, for the selective introduction of the acetyl and carboxyl groups.

Green Chemistry Approaches: Designing syntheses that minimize waste, use less hazardous reagents, and reduce energy consumption.

Process Optimization: For any developed route, detailed optimization of reaction conditions (temperature, pressure, catalysts, solvents) to maximize yield and purity.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is a significant unknown. The interplay between the electron-withdrawing fluorine atoms and carboxylic acid group, and the acetyl moiety, likely imparts unique reactivity. A thorough investigation of its chemical behavior is essential for its application as a building block in organic synthesis.

Prospective Research Areas:

Reactions of the Acetyl Group: Studying transformations of the acetyl group, such as oxidation, reduction, and condensation reactions, to create a variety of derivatives.

Reactions of the Carboxylic Acid Group: Investigating esterification, amidation, and other derivatizations of the carboxylic acid function to produce new families of compounds.

Influence of Fluorine Substituents: Elucidating the effect of the ortho- and meta-fluorine atoms on the reactivity of the acetyl and carboxyl groups, including their impact on acidity and electrophilicity.

Cyclization Reactions: Exploring intramolecular reactions that could lead to the formation of novel heterocyclic systems, which are of significant interest in medicinal chemistry.

Expansion of Applications in Diverse Chemical Synthesis Fields

The true potential of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules. The lack of current research means that its utility in various fields is yet to be discovered.

Potential Application Areas for Investigation:

Medicinal Chemistry: Its structural motifs suggest it could be a valuable precursor for the synthesis of new pharmaceutical compounds. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.

Agrochemicals: Fluorinated organic molecules often exhibit potent biological activity. This compound could serve as a starting point for the development of new herbicides, pesticides, or fungicides.

Materials Science: The introduction of fluorinated building blocks can significantly alter the properties of polymers and other materials, potentially leading to applications in electronics, optics, or advanced coatings.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental work can accelerate the understanding of this compound. Theoretical studies can predict properties and guide experimental design, saving time and resources.

Recommended Interdisciplinary Strategies:

Computational Property Prediction: Employing density functional theory (DFT) and other computational methods to predict spectroscopic data (NMR, IR, UV-Vis), molecular geometry, and electronic properties.

Reaction Mechanism Modeling: Simulating potential reaction pathways to understand the thermodynamics and kinetics of various transformations, which can aid in the optimization of synthetic routes.

Structure-Property Relationship Studies: Using computational tools to correlate the structural features of derivatives of this compound with their potential activities, guiding the synthesis of compounds with desired properties.

Scalable Synthesis and Industrial Relevance

For this compound to have a significant impact, its synthesis must be scalable for industrial production. Research into scalable and economically viable manufacturing processes is paramount.

Challenges and Research Focus for Industrial Application:

Cost-Benefit Analysis: Evaluating the economic feasibility of different synthetic routes on an industrial scale.

Process Safety and Hazard Assessment: Thoroughly investigating the safety parameters of the synthesis to ensure safe industrial operation.

Purification at Scale: Developing efficient and robust methods for the purification of the final product to meet the high-purity requirements of various industries.

Identification of High-Value Applications: Identifying specific industrial applications where the unique properties of this compound or its derivatives can provide a significant advantage, thereby creating market demand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.